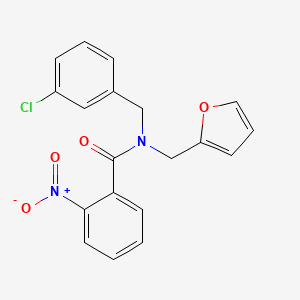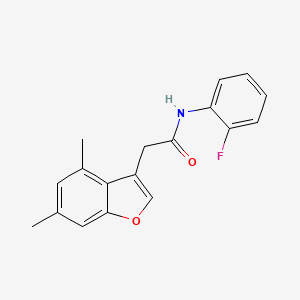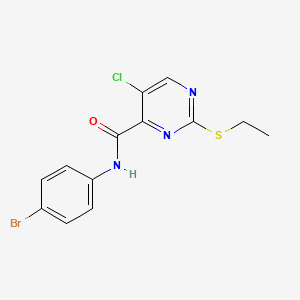![molecular formula C23H29N3O B11418206 2,2-dimethyl-N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B11418206.png)
2,2-dimethyl-N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide is a complex organic compound with a molecular formula of C23H29N3O This compound is characterized by its unique structure, which includes a benzimidazole ring, a methylbenzyl group, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzimidazole with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzimidazoles or methylbenzyl derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate these targets, leading to a range of biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-N-(3-methylphenyl)propanamide: Shares the propanamide moiety but lacks the benzimidazole ring.
N-(3-Methylbenzyl)-1H-benzimidazole-2-carboxamide: Contains the benzimidazole ring and methylbenzyl group but differs in the amide structure.
Uniqueness
2,2-Dimethyl-N-{3-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzimidazole ring and the propanamide moiety allows for diverse interactions with molecular targets, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C23H29N3O |
|---|---|
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[3-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]propyl]propanamide |
InChI |
InChI=1S/C23H29N3O/c1-17-9-7-10-18(15-17)16-26-20-12-6-5-11-19(20)25-21(26)13-8-14-24-22(27)23(2,3)4/h5-7,9-12,15H,8,13-14,16H2,1-4H3,(H,24,27) |
Clé InChI |
IFSMEHUDONRPAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CCCNC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(5-chloro-2-methylphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11418131.png)
![7-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11418133.png)
![4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11418139.png)
![2-[(2-chloro-6-fluorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B11418149.png)
![5-(Azepan-1-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11418156.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one](/img/structure/B11418168.png)
![7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418171.png)
![1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-[2-(3-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B11418175.png)
![Ethyl 1-ethyl-4-[(3-methoxyphenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11418186.png)
![7-butyl-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11418194.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418212.png)

